N1-Isopropylbenzene-1,2-diamine

Catalog No.
S1911384
CAS No.
70918-95-5
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-Isopropylbenzene-1,2-diamine

CAS Number

70918-95-5

Product Name

N1-Isopropylbenzene-1,2-diamine

IUPAC Name

2-N-propan-2-ylbenzene-1,2-diamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3

InChI Key

NUANSJJRMWHEHS-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=CC=C1N

Canonical SMILES

CC(C)NC1=CC=CC=C1N
  • Chemical Intermediate: Due to the presence of two amine functional groups and an aromatic ring, N1-Isopropylbenzene-1,2-diamine has the potential to be a useful intermediate in the synthesis of various organic molecules. However, specific examples of its use in this context are not readily available in scientific literature.
  • Material Science Applications: The aromatic ring and diamine functionalities could potentially make N1-Isopropylbenzene-1,2-diamine a candidate for use in material science applications. For instance, it might be explored in the development of polymers or resins, but further research is needed to verify this.

Finding More Information:

  • PubChem:

N1-Isopropylbenzene-1,2-diamine, also known as 1-isopropyl-2-aminobenzene, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, specifically at the 1 and 2 positions. The isopropyl group provides steric hindrance, influencing the compound's reactivity and biological properties. This compound is of interest due to its potential applications in pharmaceuticals and material science.

Typical of aromatic amines, including:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related products.
  • Reduction Reactions: The compound can be reduced to secondary amines or further modified to produce a variety of derivatives.

These reactions are crucial for synthesizing more complex molecules and materials.

Research indicates that N1-isopropylbenzene-1,2-diamine exhibits biological activity, particularly as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may interact with various biological targets. Studies have shown that derivatives of benzene-1,2-diamines can possess anti-cancer properties and may act as inhibitors for certain enzymes involved in disease processes.

The synthesis of N1-isopropylbenzene-1,2-diamine can be achieved through several methods:

  • Alkylation of o-Phenylenediamine: This method involves reacting o-phenylenediamine with isopropyl bromide in the presence of a base like potassium carbonate in an organic solvent such as ethanol. The reaction typically yields the desired diamine product with moderate to high yields .
    bash
    C6H4(NH2)2 + (CH3)2CHOBr → N1-Isopropylbenzene-1,2-diamine + HBr
  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzene, reduction can be performed using catalytic hydrogenation or chemical reducing agents to obtain the corresponding diamines .
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve higher specificity and yield .

N1-Isopropylbenzene-1,2-diamine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting cancer and other diseases.
  • Material Science: The compound is used in the development of polymers and advanced materials due to its reactive amine groups.
  • Dyes and Pigments: Its aromatic structure allows it to be utilized in dye manufacturing processes.

Interaction studies involving N1-isopropylbenzene-1,2-diamine focus on its binding affinity with biological targets. Research indicates that its derivatives can inhibit specific enzymes or receptors associated with disease pathways. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

N1-Isopropylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
o-PhenylenediamineAromatic DiamineCommon precursor for various heterocycles
m-PhenylenediamineAromatic DiamineDifferent positioning of amine groups
p-PhenylenediamineAromatic DiamineHas distinct reactivity compared to ortho/para
5-Fluoro-N1-isopropylbenzene-1,2-diamineFluorinated DiamineEnhanced reactivity due to fluorination
6-Bromo-N1-isopropylbenzene-1,2-diamineBromo-substituted DiamineHalogen substitution affects solubility/reactivity

N1-Isopropylbenzene-1,2-diamine's unique feature lies in its isopropyl substitution at the nitrogen atom, which provides specific steric effects not present in other diamines. This influences both its chemical reactivity and biological interactions.

Systematic IUPAC Nomenclature and CAS Registry Analysis

N1-Isopropylbenzene-1,2-diamine is systematically named 2-N-propan-2-ylbenzene-1,2-diamine, reflecting its benzene ring with two adjacent amine groups at positions 1 and 2, where the N1 position is substituted by an isopropyl group. Its CAS registry number 70918-95-5 serves as a unique identifier in chemical databases.

The compound’s molecular formula C₉H₁₄N₂ and molecular weight 150.22 g/mol are consistent across sources. Key identifiers include:

PropertyValueSource
CAS Registry Number70918-95-5
Molecular FormulaC₉H₁₄N₂
InChIKeyNUANSJJRMWHEHS-UHFFFAOYSA-N
SMILES CodeCC(C)NC1=CC=CC=C1N

Synonyms include N1-Isopropyl-1,2-benzenediamine and 2-N-propan-2-ylbenzene-1,2-diamine.

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecule comprises a benzene ring with two adjacent amine groups (NH₂ and NHC(CH₃)₂) at positions 1 and 2, respectively. The isopropyl group (–CH(CH₃)₂) is attached to the N1 atom, creating a tertiary amine center.

Key Structural Features:

  • Aromatic Core: A planar benzene ring with conjugated π-electrons, stabilized by resonance.
  • Amine Substituents:
    • Primary Amine (NH₂): At position 1, capable of hydrogen bonding and protonation.
    • Tertiary Amine (NHC(CH₃)₂): Sterically hindered due to the isopropyl group, reducing rotational freedom.
  • Stereochemical Implications: The substituents’ positions enforce a fixed ortho configuration, preventing geometric isomerism in the ring itself.

The SMILES notation CC(C)NC1=CC=CC=C1N explicitly defines the bond connectivity: the isopropyl group links to the nitrogen at position 2, while the primary amine occupies position 1.

Comparative Analysis of Isomeric Forms and Tautomeric Possibilities

Positional Isomers

N1-Isopropylbenzene-1,2-diamine belongs to a class of substituted benzene diamines. Notable isomers include:

IsomerCAS NumberStructural Distinction
4-Isopropylbenzene-1,3-diamine14235-45-1Isopropyl group at position 4; meta orientation
3-Methyl-2-N-propan-2-ylbenzene-1,2-diamine10702185Methyl substituent at position 3; ortho to isopropyl

These isomers differ in substituent positions, altering electronic and steric properties. For example, 4-Isopropylbenzene-1,3-diamine exhibits distinct reactivity due to its meta-substituted amine groups.

Tautomeric Considerations

While tautomerism is common in aromatic diamines (e.g., o-phenylenediamine), N1-Isopropylbenzene-1,2-diamine’s structure precludes enamine tautomerism. The tertiary amine at N1 and primary amine at N2 remain fixed due to the steric bulk of the isopropyl group and the lack of adjacent carbonyl groups.

Crystallographic Data and Solid-State Packing Behavior

No direct crystallographic data exists for N1-Isopropylbenzene-1,2-diamine in the provided sources. However, insights can be inferred from related compounds:

  • Hydrogen Bonding: Aromatic diamines often form hydrogen-bonded networks in the solid state, as seen in o-phenylenediamine dihydrochloride.
  • Packing Motifs: Steric interactions between the isopropyl group and adjacent aromatic rings may dominate, favoring a layered or herringbone packing arrangement.

Further experimental studies are required to characterize its crystal structure definitively.

XLogP3

2

Wikipedia

N1-Isopropylbenzene-1,2-diamine

Dates

Modify: 2023-08-16

Explore Compound Types